Hydroquinone-d6

Übersicht

Beschreibung

Hydroquinone-d6 (HQ-d6) is an important, widely used, and versatile compound in the field of synthetic organic chemistry. It is a building block for the synthesis of many natural and synthetic compounds, and is used in a variety of applications such as in the preparation of pharmaceuticals, dyes, and agrochemicals. Its unique properties make it an important tool for scientists in the field of synthetic organic chemistry.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry and Sensor Applications

Hydroquinone (HQ) is primarily known for its reducing properties and antioxidative nature. Its interaction with fullerenes, especially when doped with silicon or boron, is a promising field of research, particularly for drug delivery and sensor applications. The sensitivity of these doped fullerenes to HQ and the influence of HQ on the electronic properties of these complexes have been examined, revealing the potential of HQ in enhancing the performance of nanomaterial-based sensors (Ergürhan et al., 2018).

Investigating Gene Expression and Epigenetic Changes

Hydroquinone's impact on the expression of genes and the epigenetic landscape has been a significant area of study. It's been found that HQ exposure can lead to a decrease in the expression of DNA methyltransferases (DNMTs), causing global hypomethylation and the activation of certain proto-oncogenes. This phenomenon has been specifically observed in TK6 cells exposed to HQ, suggesting that HQ's role in epigenetic modulation could have profound implications for understanding its mechanism of action and potential carcinogenicity (Liu et al., 2012).

Exploring Antioxidant Properties and Cytotoxicity

HQ's role as an antioxidant is well-documented. Studies have delved into its effects on cellular antioxidant mechanisms and its potential cytotoxicity. For instance, research on HepG2 cells has shown that HQ can induce genotoxic effects, likely through DNA damage facilitated by oxidative stress. Understanding the balance between its antioxidant properties and potential genotoxicity is crucial for determining the safe and effective use of HQ in various applications (Luo et al., 2008).

Effects on Skin Cells and Pigmentation

The effects of HQ on skin cells and pigmentation have been a major focus of research, given its use in skin-lightening products. The molecular mechanisms of its action, including its interaction with melanin synthesis pathways, have been studied extensively. While its efficacy in skin depigmentation is well-established, concerns regarding its safety and potential for causing conditions like exogenous ochronosis have led to a call for more research and a reevaluation of its use in dermatological applications (Westerhof & Kooyers, 2005).

Wirkmechanismus

Target of Action

Hydroquinone primarily targets melanocytes , the cells responsible for skin pigmentation . The main role of these cells is to produce melanin, the pigment that gives color to our skin, hair, and eyes . Hydroquinone’s action on these cells leads to a decrease in melanin production, resulting in skin lightening .

Mode of Action

Hydroquinone interacts with its targets by inhibiting the tyrosinase enzyme . This enzyme is involved in the initial step of the melanin pigment biosynthesis pathway . By inhibiting tyrosinase, hydroquinone reduces melanin pigment production, leading to a lightening of the skin . It’s important to note that this effect is reversible and sun exposure can reverse this effect and cause repigmentation .

Biochemical Pathways

The key biochemical pathway affected by hydroquinone is the melanin biosynthesis pathway . By inhibiting the tyrosinase enzyme, hydroquinone disrupts the conversion of tyrosine to DOPA (3,4-dihydroxyphenylalanine), a critical step in melanin production . This results in a decrease in melanin production and a subsequent lightening of the skin .

Pharmacokinetics

Hydroquinone’s pharmacokinetics involve absorption through the skin . In animal studies, a maximum of 29% of the applied dose was absorbed within 24 hours . The duration of depigmentation effects usually persists for 2-6 months following discontinuance of therapy .

Result of Action

The primary result of hydroquinone’s action is the lightening of the skin . This is achieved through the reduction of melanin production in melanocytes . It is used to correct skin discoloration associated with disorders of hyperpigmentation including melasma, post-inflammatory hyperpigmentation, sunspots, and freckles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of hydroquinone. For instance, sunlight can reverse the depigmenting effect of hydroquinone and cause repigmentation . Furthermore, hydroquinone has shown increased toxicity for aquatic organisms in the environment, being less harmful for bacteria and fungi . Hydroquinone bioremediation from natural and contaminated sources can be achieved by the use of diverse groups of microorganisms, which harbor complex enzymatic systems able to metabolize hydroquinone either under aerobic or anaerobic conditions .

Eigenschaften

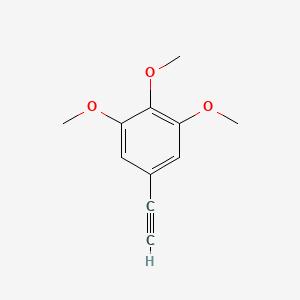

IUPAC Name |

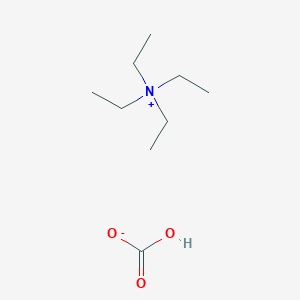

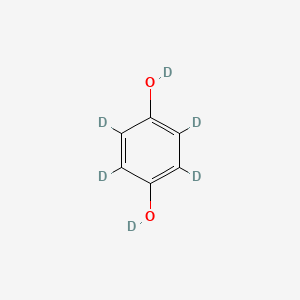

1,2,4,5-tetradeuterio-3,6-dideuteriooxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H/i1D,2D,3D,4D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGBRXMKCJKVMJ-UDDMDDBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O[2H])[2H])[2H])O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464279 | |

| Record name | Hydroquinone-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71589-26-9 | |

| Record name | Hydroquinone-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROQUINONE-D6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.